Chemical Structure, Synthesis, and Properties of 2-Ethyl-6-methoxyquinolin-4(1H)-one
Chemical Structure, Synthesis, and Properties of 2-Ethyl-6-methoxyquinolin-4(1H)-one
Executive Summary
The compound 2-ethyl-6-methoxyquinolin-4(1H)-one (CAS: 135016-13-6) is a highly privileged heterocyclic scaffold belonging to the 4-quinolone family 1. While the 4-quinolone core is most famously recognized as the backbone of fluoroquinolone antibiotics, 2-alkyl-substituted variations exhibit distinct pharmacological profiles, frequently acting as potent inhibitors of the cytochrome bc1 complex in parasitic organisms. This technical whitepaper dissects the structural nuances, physicochemical properties, and the rigorous synthetic methodology required to isolate this specific compound, providing a self-validating framework for researchers scaling up production.
Structural Analysis & Physicochemical Properties
The molecular architecture of 2-ethyl-6-methoxyquinolin-4(1H)-one is defined by three critical domains, each contributing to its behavior in both synthetic environments and biological assays:
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4(1H)-Quinolinone Core: This bicyclic system exhibits keto-enol tautomerism (4-quinolone ⇌ 4-hydroxyquinoline). In the solid state and under physiological pH, the keto form predominates. The core acts as a dual hydrogen bond donor (via the N-H) and acceptor (via the C=O), which is critical for anchoring the molecule into target protein pockets, such as kinase hinges 2.
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6-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the benzenoid ring via resonance. This modification enhances binding affinity in electron-deficient biological pockets and mimics the pharmacophore of classic antimalarials like quinine.
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2-Ethyl Group: Compared to a standard methyl substitution, the ethyl group adds specific steric bulk and lipophilicity, improving membrane permeability without excessively inflating the molecular weight.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 2-ethyl-6-methoxy-1H-quinolin-4-one |
| CAS Number | 135016-13-6 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Exact Mass | 203.0946 Da |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Canonical SMILES | CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC |
Synthetic Methodology: The Conrad-Limpach Approach
To synthesize 2-alkyl-4-quinolones, the Conrad-Limpach reaction is the industry gold standard 3. While alternative pathways like the Gould-Jacobs reaction are preferred for 3-carboxylate derivatives, the Conrad-Limpach approach provides exquisite regiocontrol for 2-substituted 4-quinolones.
Table 2: Reaction Parameters and Optimization
| Parameter | Step 1: Enamine Formation | Step 2: Thermal Cyclization |
| Reagents | p-Anisidine, Ethyl 3-oxopentanoate | Enamine intermediate |
| Catalyst | Glacial Acetic Acid (0.1 eq) | None (Thermally driven) |
| Solvent | Toluene | Diphenyl ether (Dowtherm A) |
| Temperature | 110 °C (Reflux) | 250 °C |
| Key Mechanism | Dehydrative condensation | Electrocyclic ring closure |
Step-by-Step Protocol: A Self-Validating System
The synthesis relies on a delicate balance between kinetic and thermodynamic control. Below is the validated workflow:
Step 1: Synthesis of the Enamine Intermediate (Kinetic Control)
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Charge a round-bottom flask with equimolar amounts of p-anisidine (4-methoxyaniline) and ethyl 3-oxopentanoate.
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Add toluene as the solvent and a catalytic amount of glacial acetic acid.
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Reflux the mixture at 110 °C using a Dean-Stark apparatus.
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Causality: The condensation generates water. The Dean-Stark trap continuously removes this water azeotropically, driving the equilibrium forward to form the Schiff base (which tautomerizes to the enamine) and preventing reversible hydrolysis.
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Concentrate the mixture under reduced pressure once water evolution ceases to yield the crude enamine intermediate.
Step 2: Thermal Cyclization (Thermodynamic Control)
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Heat diphenyl ether in a multi-neck flask to 250 °C under an inert nitrogen atmosphere.
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Causality: Diphenyl ether is selected because its high boiling point (258 °C) allows the system to reach the extreme temperatures required to overcome the massive activation energy of breaking the aniline's aromaticity during the transition state 4.
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Add the crude enamine dropwise to the boiling solvent.
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Causality: Dropwise addition ensures infinite dilution conditions. This kinetically favors the intramolecular electrocyclic ring closure (forming the quinolone) over intermolecular side reactions (polymerization).
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Cool the reaction mixture to room temperature and precipitate the product using hexanes.
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Filter and Recrystallize from ethanol to obtain pure 2-ethyl-6-methoxyquinolin-4(1H)-one.
Fig 1: Conrad-Limpach synthesis workflow for 2-ethyl-6-methoxyquinolin-4(1H)-one.
Biological Relevance & Application in Drug Discovery
In modern drug discovery, functionalizing the 4-quinolone core allows researchers to tune the molecule for specific targets. The 2-ethyl-6-methoxy substitution pattern creates a highly specific pharmacophore:
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The 6-methoxy group modulates the electronic landscape, enhancing interactions with ubiquinone-binding sites in parasitic respiratory chains.
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The 2-ethyl group anchors the molecule within hydrophobic pockets, ensuring prolonged target residence time.
Fig 2: Pharmacophore model and target interaction domains of the synthesized compound.
Conclusion
2-Ethyl-6-methoxyquinolin-4(1H)-one is a structurally optimized intermediate that leverages the robust 4-quinolone scaffold. Its synthesis via the Conrad-Limpach reaction highlights the critical interplay between kinetic control during enamine formation and thermodynamic control during high-temperature cyclization. For drug development professionals, mastering the synthesis and functionalization of this compound opens reliable pathways to novel therapeutics targeting resistant pathogens.
References
- Buy 4(1H)-Quinolinone, 2-ethyl-6-methoxy- (EVT-12033287) | 135016-13-6, EvitaChem.
- Conrad–Limpach synthesis, Wikipedia.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones, PMC - NIH.
- Quinolin-4-ones: Methods of Synthesis and Applic
